Fusarin X
CAS No.: 145569-98-8
Cat. No.: VC0233734
Molecular Formula: C10H13NS
Molecular Weight: 0
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 145569-98-8 |
|---|---|
| Molecular Formula | C10H13NS |
| Molecular Weight | 0 |
Introduction
Chemical Identity and Structural Characteristics
Fusarin X is a complex mycotoxin with the molecular formula C23H29NO8 and a molecular weight of 447.5 g/mol . The compound is characterized by a 2-pyrrolidone moiety and a polyunsaturated side chain, which is typical of the fusarin family of compounds. Its structure includes a hydroxyethylidene group that distinguishes it from other fusarin derivatives .
The molecular structure is identified by the following SMILES notation:
CC(=CC(=CC(=CCO)C(=O)OC)C)C=CC=C(C)C(=O)C12C(O1)C(NC2=O)(CCO)O
Fusarin X contains several functional groups including hydroxyl and carbonyl moieties, which contribute to its chemical reactivity and biological properties. The compound's systematic name is methyl (2E,3E,5E,7E,9E)-2-(2-hydroxyethylidene)-11-[(1R,4S,5R)-4-hydroxy-4-(2-hydroxyethyl)-2-oxo-6-oxa-3-azabicyclo[3.1.0]hexan-1-yl]-4,6,10-trimethyl-11-oxoundeca-3,5,7,9-tetraenoate .
Table 1: Chemical Identity of Fusarin X
| Property | Value |
|---|---|
| CAS Registry Number | 145569-98-8 |
| Molecular Formula | C23H29NO8 |
| Molecular Weight | 447.5 g/mol |
| InChIKey | BQNIBQCGAUMMSM-IDRRMPRMSA-N |
| PubChem CID | 119057413 |
| Creation Date | 2016-05-25 |
| Modification Date | 2025-02-22 |
Biosynthetic Origins and Natural Sources
Fusarin X has been reported to occur naturally in Fusarium fujikuroi, a fungal species known for producing various mycotoxins and secondary metabolites . This fungus belongs to the genus Fusarium, which is recognized as one of the most important mycotoxin-producing genera .
The biosynthesis of fusarins, including Fusarin X, involves a hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) enzymatic system . The gene cluster responsible for fusarin biosynthesis in Fusarium species has been identified and characterized in several studies, with the key polyketide synthase gene being designated as fusA or fus1 .
Research has shown that fusarin production in Fusarium fujikuroi is influenced by various environmental factors, including nitrogen availability, light, and growth conditions . Interestingly, while many secondary metabolites in F. fujikuroi are produced under nitrogen starvation conditions, fusarins (including Fusarin X) are induced by the presence of nitrogen . This distinctive regulation pattern sets fusarins apart from other mycotoxins produced by the same organism.
Relationship to Other Fusarin Compounds
Fusarin X belongs to a broader family of fusarin compounds, which includes other notable members such as Fusarin C . These compounds share structural similarities but differ in specific functional groups, which may influence their biological activities and toxicological profiles.
Recent research has identified several new fusarin derivatives from various sources, including marine algicolous fungi like Penicillium steckii . These findings suggest that the fusarin family is more diverse than previously recognized, with compounds displaying a range of structural variations and potentially different biological properties.
Table 2: Comparison of Fusarin X with Related Compounds
| Compound | Molecular Formula | Molecular Weight (g/mol) | Distinctive Structural Features |
|---|---|---|---|
| Fusarin X | C23H29NO8 | 447.5 | Contains a 2-hydroxyethylidene group |
| Fusarin C | C23H29NO7 | 431.5 | Contains an ethylidene group |
Analytical Detection Methods
The detection and quantification of Fusarin X in biological and food samples present significant analytical challenges due to the compound's structural complexity and potential instability. Various analytical techniques have been employed for the detection of fusarins in general, including high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS).
Fusarins have been reported to be unstable after prolonged exposure to ultraviolet light and elevated temperatures . This instability poses challenges for analysis and may necessitate special handling procedures during sample preparation and analysis. Light can induce the rearrangement of fusarins, leading to the simultaneous appearance of fusarin analogues , which further complicates analytical procedures.
Research Gaps and Future Directions
Despite the identification and basic characterization of Fusarin X, significant research gaps remain. Future research directions should include:
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Comprehensive toxicological studies specifically focusing on Fusarin X to determine its acute and chronic toxicity profiles
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Development of sensitive and reliable analytical methods for the detection and quantification of Fusarin X in various matrices
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Investigation of the occurrence of Fusarin X in different food commodities and geographical regions
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Elucidation of the molecular mechanisms underlying any toxicological effects of Fusarin X
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Exploration of the potential interactions between Fusarin X and other mycotoxins in co-contaminated samples
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